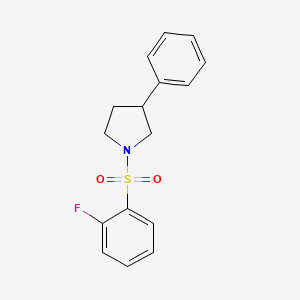

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a fluorophenylsulfonyl group

Mécanisme D'action

Target of Action

The primary target of the compound “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is the proton pump (H+, K+ -ATPase) in the stomach . This enzyme is responsible for the final step in the production of gastric acid and is a key target for managing acid-related diseases .

Mode of Action

This compound acts as a proton pump inhibitor (PPI) and a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which results in a decrease in the production of gastric acid . The inhibition is reversible, allowing the proton pump to resume its function when the compound is no longer present .

Biochemical Pathways

The compound’s action primarily affects the gastric acid secretion pathway. By inhibiting the proton pump, it disrupts the transport of hydrogen ions into the stomach, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions caused by excessive stomach acid.

Result of Action

The primary result of the compound’s action is a reduction in gastric acid production . This can alleviate symptoms and complications associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, which are often caused by excessive stomach acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 3-phenylpyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and a suitable base such as triethylamine is used to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of substituted pyrrolidines or phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is characterized by its unique structure featuring a pyrrolidine ring substituted with a phenyl group and a fluorophenylsulfonyl group. Its primary target is the proton pump (H+, K+-ATPase) in the stomach, acting as a proton pump inhibitor (PPI) and a potassium-competitive acid blocker (P-CAB). This mechanism disrupts the transport of hydrogen ions into the stomach, significantly reducing gastric acid production.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique sulfonyl group enhances reactivity, making it suitable for various organic transformations.

Biology

- Biological Activity Studies : Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit promising biological activities such as enzyme inhibition and receptor binding. For instance, studies have shown that certain derivatives can effectively suppress bacterial biofilm growth and demonstrate anti-cancer properties against tumor cell lines .

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's therapeutic applications in treating diseases such as cancer and neurological disorders. For example, studies involving related pyrrolidine derivatives have reported enhanced anti-cancer activities compared to standard treatments like tamoxifen, highlighting their potential as novel therapeutic agents .

Case Study 1: Anti-Cancer Activity

A study evaluated a library of novel pyrrolidine derivatives for their anti-cancer activity against M-Hela tumor cell lines. Some compounds demonstrated twice the efficacy of tamoxifen in vitro, while in vivo studies showed significant increases in survival rates among treated murine models .

Case Study 2: Enzyme Inhibition

Research on phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives has identified them as selective inverse agonists for RORγt, showing promise in modulating immune responses and potentially treating autoimmune diseases . The structure-activity relationship studies indicated that specific modifications could enhance selectivity against other nuclear receptors.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enhances reactivity in organic transformations |

| Biology | Biological activity studies | Effective against bacterial biofilms; anti-cancer properties |

| Medicine | Therapeutic potential | Promising candidates for cancer treatment; modulation of immune responses |

Comparaison Avec Des Composés Similaires

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

1-(Phenylsulfonyl)-3-phenylpyrrolidine: Lacks the fluorine atom, leading to different chemical properties and biological activities.

1-(2-Fluorophenylsulfonyl)-3-(4-methylphenyl)pyrrolidine: Contains a methyl group on the phenyl ring, altering its reactivity and binding affinity.

1-(2-Fluorophenylsulfonyl)-3-(3-nitrophenyl)pyrrolidine: Features a nitro group on the phenyl ring, impacting its electronic properties and biological effects.

These compounds share similarities in their core structure but exhibit variations in their substituents, leading to differences in their chemical behavior and applications.

Activité Biologique

1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine, a compound with the CAS number 1207052-84-3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives that have shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- The presence of a sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.

- The fluorine atom may contribute to improved pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The compound may act as an inhibitor or modulator, affecting pathways critical for cellular function.

Potential Targets:

- Proteasome Inhibition: Similar compounds have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .

- Receptor Binding: The compound may exhibit affinity for various receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the growth of M-Hela tumor cell lines, outperforming standard treatments like tamoxifen in certain assays .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to its anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vivo Efficacy Against Tumors: A study involving murine models showed that dosing with this compound resulted in a significant reduction of tumor size compared to control groups. The effective dose (ED90) was determined at 16 mg/kg, showcasing its potential as an effective anti-cancer agent .

- Safety Profile Assessment: In safety assessments, the compound demonstrated a favorable profile with minimal toxicity observed in biochemical and hematological parameters during preclinical trials .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUBNKAYOXIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.